![molecular formula C19H17N3O2 B12550624 3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide CAS No. 821784-65-0](/img/structure/B12550624.png)
3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide is a complex organic compound that features a benzamide core linked to a pyridine ring, which is further substituted with a hydroxyphenylmethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Pyridine Ring Formation: The pyridine ring can be introduced through a cyclization reaction involving suitable precursors.
Substitution with Hydroxyphenylmethylamino Group: The final step involves the substitution of the pyridine ring with the hydroxyphenylmethylamino group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions for substitution reactions can vary, but often involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of a nitro group can yield an amine.
Applications De Recherche Scientifique
3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenylmethylamino group can form hydrogen bonds with target molecules, while the benzamide core can interact through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-2-yl)benzamide: Similar structure but with a different position of the pyridine ring.
3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyrimidin-3-yl)benzamide: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
The uniqueness of 3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxyphenylmethylamino group provides additional sites for interaction with biological targets, potentially enhancing its therapeutic potential.
Propriétés
Numéro CAS |
821784-65-0 |
|---|---|
Formule moléculaire |
C19H17N3O2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
3-[5-[(4-hydroxyphenyl)methylamino]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H17N3O2/c20-19(24)15-3-1-2-14(8-15)16-9-17(12-21-11-16)22-10-13-4-6-18(23)7-5-13/h1-9,11-12,22-23H,10H2,(H2,20,24) |
Clé InChI |
YOQMLNMCASDZKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12550542.png)
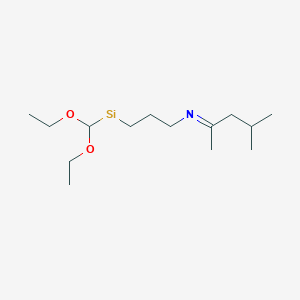
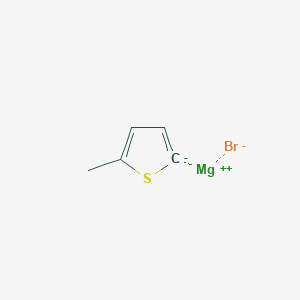

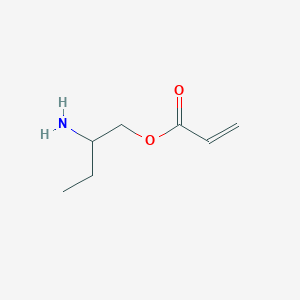

![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
![1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B12550582.png)
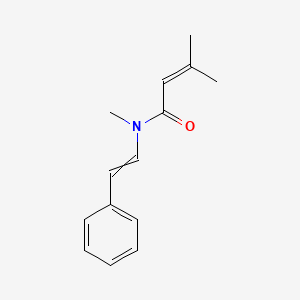
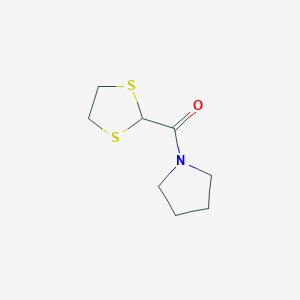
![N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide](/img/structure/B12550599.png)
![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)

